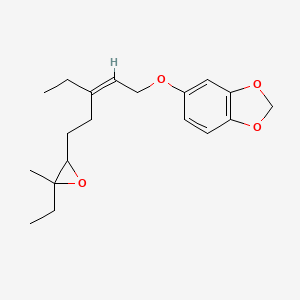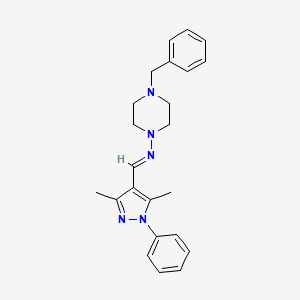
Sant-1
Vue d'ensemble
Description
SANT-1 is a cell-permeable antagonist that binds directly to Smoothened (Ki = 2.4 nM) and inhibits the Sonic Hedgehog (Shh) signaling pathway . It promotes beta cell differentiation from human embryonic stem cells and blocks the hedgehog signaling pathway leading to inhibition of tumorigenesis and proliferation in cancer lung cells .
Molecular Structure Analysis
The molecular formula of SANT-1 is C23H27N5 . Unfortunately, the detailed molecular structure analysis is not available in the searched resources.Chemical Reactions Analysis
SANT-1 is known to bind directly to Smoothened, inhibiting the Sonic Hedgehog (Shh) signaling pathway . The exact chemical reactions involved in this process are not specified in the searched resources.Applications De Recherche Scientifique
Hedgehog Pathway Inhibition
Sant-1 is a potent antagonist of the Sonic Hedgehog (Shh) signaling pathway . It acts by binding directly to Smoothened (Smo), a distant relative of G protein-coupled receptors . This inhibition is significant as the Shh signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and tissue patterning during embryonic development .
Cancer Research
In the field of cancer research, Sant-1 has shown promising results. It blocks the hedgehog signaling pathway leading to the inhibition of tumorigenesis and proliferation in cancer lung cells . This could potentially open new avenues for targeted cancer therapies .
Differentiation of Stem Cells
Sant-1 promotes beta cell differentiation from human embryonic stem cells . This is particularly relevant in the field of regenerative medicine, where the ability to guide the differentiation of stem cells into specific cell types is crucial .
Inhibition of Oncogenic Smoothened
Sant-1 inhibits both wild type and oncogenic Smoothened with equal potency . This is significant as mutations in the Smoothened gene have been associated with various types of cancers .
Drug Development
Due to its ability to bind directly to Smoothened and inhibit the Sonic Hedgehog signaling pathway, Sant-1 is being studied for its potential use in drug development . Its cell-permeable nature makes it a suitable candidate for this purpose .
Study of G Protein-Coupled Receptors
As Smoothened is a distant relative of G protein-coupled receptors, the study of Sant-1 can provide insights into the functioning of these receptors . This could potentially lead to the development of new drugs targeting these receptors .
Mécanisme D'action
Target of Action
Sant-1 is a potent antagonist that directly binds to the Smoothened (Smo) receptor . Smo is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis .
Mode of Action
Sant-1 interacts with its primary target, the Smo receptor, by binding directly to it . This binding inhibits the activation of the Sonic Hedgehog (Shh) signaling pathway . The inhibition occurs with equal potency for both wild type and oncogenic Smo .
Biochemical Pathways
The primary biochemical pathway affected by Sant-1 is the Hedgehog signaling pathway . By inhibiting Smo, Sant-1 prevents the activation of this pathway, thereby affecting downstream signaling events. This can lead to changes in cell differentiation and proliferation .
Result of Action
The inhibition of the Hedgehog signaling pathway by Sant-1 has several molecular and cellular effects. For instance, it has been shown to promote beta cell differentiation from human embryonic stem cells . In the context of cancer research, Sant-1 has been found to block the Hedgehog signaling pathway, leading to the inhibition of tumorigenesis and proliferation in cancer lung cells .
Safety and Hazards
SANT-1 should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling SANT-1 . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Propriétés
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORCIAZMIWALX-JJIBRWJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425965 | |
| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sant-1 | |
CAS RN |
304909-07-7 | |
| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of SANT-1?
A1: SANT-1 directly targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ]
Q2: How does SANT-1 interact with SMO?
A2: SANT-1 acts as an antagonist of SMO, binding to the receptor and inhibiting its activation. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, it has been shown to bind within the 7-transmembrane (7TM) domain of SMO, potentially at a site distinct from that of the naturally occurring antagonist, cyclopamine. [, , , , , ]
Q3: What are the downstream consequences of SANT-1 binding to SMO?
A3: By inhibiting SMO, SANT-1 effectively blocks the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the expression of Hh target genes, including GLI1 and PTCH1. [, , , , , , ] Ultimately, this can result in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in Hh-dependent cancers. [, , , , , , , , , , ]
Q4: Can SANT-1 influence SMO localization?
A4: Yes, while some SMO antagonists like cyclopamine and jervine force SMO translocation to the primary cilium, SANT-1 has been shown to abrogate this translocation. []
Q5: What is the molecular formula and weight of SANT-1?
A5: The molecular formula of SANT-1 is C20H23N3, and its molecular weight is 305.42 g/mol. (Information derived from chemical structure, not explicitly stated in provided abstracts).
Q6: Is there any available spectroscopic data for SANT-1?
A6: The provided abstracts do not contain specific spectroscopic data for SANT-1.
Q7: Is there information on the material compatibility and stability of SANT-1?
A7: The provided research abstracts do not offer detailed information about the material compatibility or stability of SANT-1 under various conditions.
Q8: Does SANT-1 exhibit any catalytic properties?
A8: SANT-1 is primarily recognized as a small-molecule inhibitor and does not appear to have intrinsic catalytic properties based on the provided research.
Q9: Have computational methods been employed to study SANT-1?
A9: Yes, molecular docking studies have been used to investigate the binding mode of SANT-1 to the SMO receptor. [] This approach helps visualize and understand the specific interactions between SANT-1 and its target at the molecular level.
Q10: What is known about the stability and formulation of SANT-1?
A10: The provided research abstracts do not offer detailed insights into the stability of SANT-1 under various conditions or specific formulation strategies employed.
Q11: Is there information available regarding SHE regulations, pharmacokinetics, toxicology, and safety of SANT-1?
A11: The provided research abstracts primarily focus on the molecular mechanisms and in vitro efficacy of SANT-1. Specific details regarding SHE regulations, PK/PD properties, toxicology profiles, long-term effects, and safety aspects are not discussed in these abstracts.
Q12: What is known about drug delivery strategies, biomarkers, analytical methods, environmental impact, and alternatives for SANT-1?
A12: The provided research abstracts primarily focus on the fundamental biological activity of SANT-1. Information concerning specific drug delivery strategies, potential biomarkers for treatment response, detailed analytical methods for quantification, environmental impact assessment, or potential alternatives to SANT-1 is not covered in these abstracts.
Q13: What cell lines have shown sensitivity to SANT-1 in vitro?
A14: SANT-1 has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro, including: * Pancreatic cancer cell lines: Panc-1 and BxPC-3. [] * Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR-TKIs. [] * Glioblastoma cells. [, ] * Medulloblastoma cells. [] * Basal cell carcinoma (BCC) cells. [, ]
Q14: What in vitro effects have been observed with SANT-1 treatment?
A15: SANT-1 has shown the following effects in various in vitro studies: * Suppression of cell proliferation and colony formation. [, , , , , , ] * Induction of apoptotic cell death. [, , , ] * Cell cycle arrest in the G0/G1 phase. [] * Induction of differentiation in specific cell types, such as ductal epithelial differentiation in pancreatic cancer cells. [] * Downregulation of Hedgehog target gene expression (e.g., GLI1, PTCH1). [, , , , , , ] * Inhibition of cell migration. []
Q15: What animal models have been used to study SANT-1?
A16: The following animal models have been employed in SANT-1 research: * Mouse model of acute myocardial infarction (AMI). [] * Xenograft models of AML. [] * Mouse models of medulloblastoma (SmoA1/SmoA1 and Math1-creER; Ptc1 fl/fl mice). [] * Mouse model of bladder cancer (orthotopic model). [] * Immunodeficient mice for transplantation of pancreatic progenitors. []
Q16: What in vivo effects have been observed with SANT-1 treatment?
A17: SANT-1 has demonstrated the following in vivo effects: * Improvement in cardiac function and myocardial remodeling in a mouse model of AMI. [] * Reduction of apoptosis in myocardial cells after AMI. [] * Reduction in leukemic burden in xenograft models of AML. [] * Suppression of medulloblastoma formation in genetically engineered mouse models. [] * Inhibition of tumor growth in a mouse model of bladder cancer. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



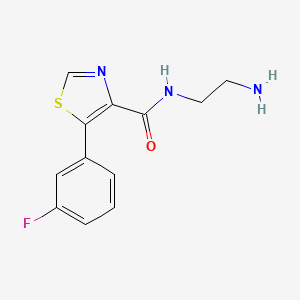
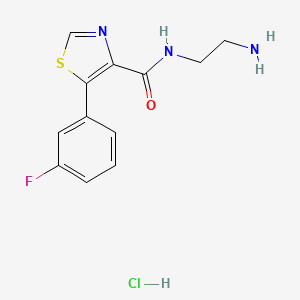
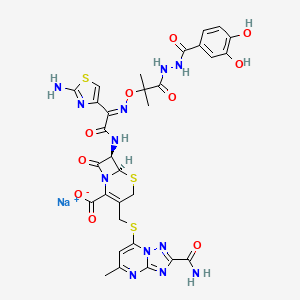
![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

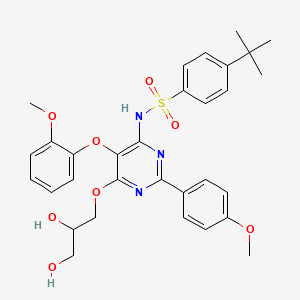
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)
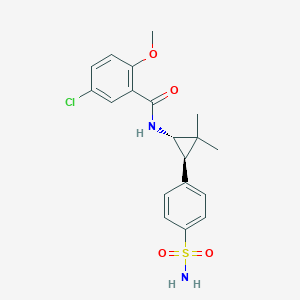
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)
![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)
![Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B1680702.png)

